molecular formula C16H22N2O3 B8139525 TERT-BUTYL 8-OXO-1,5,6,8-TETRAHYDRO-2H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCINE-3(4H)-CARBOXYLATE

TERT-BUTYL 8-OXO-1,5,6,8-TETRAHYDRO-2H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCINE-3(4H)-CARBOXYLATE

Cat. No.: B8139525
M. Wt: 290.36 g/mol
InChI Key: LRZXKUVXRCUQGG-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TERT-BUTYL 8-OXO-1,5,6,8-TETRAHYDRO-2H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCINE-3(4H)-CARBOXYLATE is a complex organic compound with a unique structure that includes a fused bicyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL 8-OXO-1,5,6,8-TETRAHYDRO-2H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCINE-3(4H)-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core and the introduction of the tert-butyl ester group. Common reagents used in the synthesis include organometallic reagents, oxidizing agents, and protecting groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be implemented to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL 8-OXO-1,5,6,8-TETRAHYDRO-2H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCINE-3(4H)-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other functional groups.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, TERT-BUTYL 8-OXO-1,5,6,8-TETRAHYDRO-2H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCINE-3(4H)-CARBOXYLATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical pathways.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a versatile building block for material science applications.

Mechanism of Action

The mechanism of action of TERT-BUTYL 8-OXO-1,5,6,8-TETRAHYDRO-2H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCINE-3(4H)-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular processes. The exact pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to TERT-BUTYL 8-OXO-1,5,6,8-TETRAHYDRO-2H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCINE-3(4H)-CARBOXYLATE include other bicyclic systems with similar functional groups. Examples include:

  • This compound analogs with different substituents.
  • Compounds with similar core structures but different ester groups.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional group arrangement

Properties

IUPAC Name

tert-butyl (1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)17-8-11-7-12(10-17)13-5-4-6-14(19)18(13)9-11/h4-6,11-12H,7-10H2,1-3H3/t11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZXKUVXRCUQGG-VXGBXAGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)C3=CC=CC(=O)N3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@H](C1)C3=CC=CC(=O)N3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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